Superior Antiallergic Efficacy in Human Skin at 10-15 mg Compared to 5 mg Dose
In a double-blind, randomized, cross-over study involving 12 atopic and 12 non-atopic volunteers, tazifylline demonstrated a clear dose-dependent inhibition of wheal and flare reactions induced by codeine, 1% histamine, and anti-IgE. The antiallergic activity of tazifylline in the 10-15 mg dose range was statistically superior to the 5 mg dose [1]. This dose-response relationship establishes a clear efficacy threshold, allowing for optimized dosing in experimental protocols.
| Evidence Dimension | Inhibition of wheal and flare reactions in human skin |
|---|---|
| Target Compound Data | Tazifylline 10-15 mg: Statistically significant inhibition of wheal and flare compared to baseline |
| Comparator Or Baseline | Tazifylline 5 mg: Lesser inhibition of wheal and flare reactions |
| Quantified Difference | Superior antiallergic activity observed for the 10-15 mg dose range compared to the 5 mg dose; statistically significant dose-related inhibitions of flare over 5-15 mg and of wheal (10-15 mg) [1]. |
| Conditions | Human volunteers (12 atopic, 12 non-atopic); double-blind randomized cross-over study; single oral doses of 5, 10, 15 mg administered at 7-day intervals; wheal and flare areas measured 60 minutes post-dose [1]. |
Why This Matters
This quantitative dose-response data provides a precise efficacy benchmark for selecting the optimal tazifylline concentration in human ex vivo or in vivo allergy models, ensuring robust and reproducible antiallergic effects.
- [1] Ring J, Galosi A, Harlow BJ, Reuter CA, Bieber T, Ruzicka T, Yee KF. Antiallergic effects of the new histamine H1-receptor antagonist tazifylline in healthy atopic and non-atopic subjects. Arzneimittelforschung. 1988 Feb;38(2):308-11. PMID: 2897197. View Source
